Product packaging for 1,2,2,2-Tetrachloroethyl carbonochloridate(Cat. No.:CAS No. 98015-53-3)

1,2,2,2-Tetrachloroethyl carbonochloridate

Cat. No.: B041671
CAS No.: 98015-53-3
M. Wt: 246.3 g/mol
InChI Key: RINXZIYBNVEZRT-UHFFFAOYSA-N
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Description

1,2,2,2-Tetrachloroethyl carbonochloridate is a specialized chemical reagent for research applications. As a chloroformate ester, its high reactivity makes it a potential candidate for use as a derivatizing agent in analytical chemistry or as an intermediate in complex organic synthesis, particularly for introducing protecting groups. Researchers can leverage its potential utility in developing novel synthetic pathways for pharmaceuticals and other bioactive compounds. This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HCl5O2 B041671 1,2,2,2-Tetrachloroethyl carbonochloridate CAS No. 98015-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2,2-tetrachloroethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl5O2/c4-1(3(6,7)8)10-2(5)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINXZIYBNVEZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(OC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369852
Record name 1,2,2,2-Tetrachloroethyl carbonochloridate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98015-53-3
Record name Carbonochloridic acid, 1,2,2,2-tetrachloroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98015-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,2,2-Tetrachloroethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2,2,2 Tetrachloroethyl Carbonochloridate

Phosgenation-Based Synthetic Routes

The most established method for the synthesis of 1,2,2,2-tetrachloroethyl carbonochloridate (B8618190) involves the use of phosgene (B1210022) (COCl₂). This highly reactive gas serves as a source of the carbonyl chloride group in the final product.

Phosgenation of Chloral (B1216628) and Related Aldehydes

The foundational synthetic route to 1,2,2,2-tetrachloroethyl carbonochloridate is the phosgenation of chloral (trichloroacetaldehyde). This reaction has been documented for over a century, with early descriptions found in a German patent from 1901. google.com The process involves the reaction of chloral with phosgene, which results in the formation of the desired α-chlorinated chloroformate.

While this method is effective for chloral and benzaldehyde, its application to other aldehydes, such as acetaldehyde, can lead to lower yields and the formation of numerous complexes and byproducts, making it less viable for industrial-scale production of other α-chloroethyl chloroformates. google.com

Catalytic Systems in Phosgenation Processes

The phosgenation of chloral is facilitated by the presence of a catalyst. Historical methods describe the use of a stoichiometric amount of a tertiary amine that does not belong to the pyridine (B92270) series. google.com Tertiary amines are known to catalyze phosgenation reactions in various contexts. For instance, the synthesis of other chloroformates and polycarbonates often employs tertiary amines like triethylamine as catalysts. researchgate.netjmaterenvironsci.com In the synthesis of carbamoyl (B1232498) chlorides from tertiary amines and phosgene, pyridine is used as an HCl scavenger. nih.gov While specific data for the phosgenation of chloral is limited in recent literature, related processes provide insight into typical catalytic systems.

For example, in the synthesis of 1-chloroethyl chloroformate, pyridine has been used as a catalyst in the reaction of acetaldehyde with trichloromethyl chloroformate (a phosgene equivalent). chemicalbook.com Another example is the use of triethylamine in the phosgenation of bisphenol A with diphosgene. researchgate.net These examples suggest that tertiary amines are a critical component in activating the substrate and facilitating the reaction with phosgene or its substitutes. The general reaction mechanism involves the activation of the aldehyde by the tertiary amine, followed by nucleophilic attack on the phosgene molecule.

Table 1: Examples of Tertiary Amine Catalysts in Related Phosgenation Reactions
CatalystReactantsProductReference
PyridineAcetaldehyde and Trichloromethyl chloroformate1-Chloroethyl chloroformateUS4614829 chemicalbook.com
TriethylamineBisphenol A and DiphosgenePolycarbonates(ResearchGate Article) researchgate.net

Emerging and Alternative Synthetic Pathways

Concerns over the high toxicity of phosgene gas have driven research into safer synthetic alternatives. These emerging pathways often focus on generating phosgene in situ or using less hazardous phosgene equivalents.

One of the most promising recent developments is the "photo-on-demand" synthesis of phosgene from chloroform (B151607) (CHCl₃). nih.gov This method involves the photochemical oxidation of chloroform to phosgene using UV light in the presence of oxygen. nih.gov The generated phosgene can then react in the same vessel with a substrate, such as an alcohol, to produce the corresponding chloroformate. This approach has been successfully applied to the synthesis of various chloroformates, carbonate esters, and N-substituted ureas. nih.gov While the specific synthesis of this compound via this method has not been explicitly detailed, the general applicability to alcohols suggests its potential as a viable and safer alternative for the reaction with chloral hydrate (the hydrated form of chloral).

Another alternative to using phosgene gas directly is the use of phosgene equivalents, such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate). Triphosgene, a stable crystalline solid, is considered a safer and more easily handled substitute for phosgene gas. nih.govmdma.ch It can be used in the synthesis of various compounds, including chloroformates. nih.gov For example, triphosgene has been used to convert complex alcohols to their corresponding chloroformates in the presence of a base like pyridine. nih.gov This suggests that triphosgene could be effectively used in the reaction with chloral to produce this compound, offering a significant safety advantage over the traditional process using phosgene gas. The reaction of triphosgene with nucleophiles liberates phosgene in situ, which then reacts with the substrate. mdma.ch

Table 2: Comparison of Phosgenation Methods
MethodPhosgene SourceKey Features
Traditional PhosgenationPhosgene GasEstablished, high-yielding for specific substrates.
Photo-on-Demand PhosgenationChloroformIn situ generation of phosgene, enhanced safety.
Phosgene EquivalentsDiphosgene, TriphosgeneSafer, solid or liquid alternatives to gaseous phosgene.

Reactivity and Mechanistic Investigations of 1,2,2,2 Tetrachloroethyl Carbonochloridate

Nucleophilic Acyl Substitution Reactions

As a highly reactive acyl chloride derivative, 1,2,2,2-tetrachloroethyl carbonochloridate (B8618190) readily undergoes reactions with various nucleophiles. The core of its reactivity lies in the nucleophilic acyl substitution mechanism, where the chloride ion serves as an excellent leaving group. youtube.com This process allows for the efficient introduction of the 1,2,2,2-tetrachloroethoxycarbonyl group onto different functional moieties.

1,2,2,2-Tetrachloroethyl carbonochloridate reacts with primary and secondary amines to form stable carbamate (B1207046) derivatives. wikipedia.org This reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base (such as pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses, expelling the chloride ion to yield the carbamate. wikipedia.org

This reaction is analogous to the widely used method of protecting amines using reagents like ethyl chloroformate or 2,2,2-trichloroethyl chloroformate. scispace.comwikipedia.org

Table 1: Illustrative Reaction of this compound with Amines

Amine Substrate Base Solvent Product
Primary Aliphatic Amine (R-NH₂) Pyridine Dichloromethane (DCM) R-NH-C(O)O-CH(Cl)CCl₃
Secondary Aliphatic Amine (R₂NH) Triethylamine (TEA) Tetrahydrofuran (THF) R₂N-C(O)O-CH(Cl)CCl₃

This table presents generalized reaction conditions based on the known reactivity of chloroformates with amines.

In the presence of a base, this compound reacts with phenols to form carbonate esters. The base, typically a tertiary amine or an alkali metal hydroxide, deprotonates the phenol (B47542) to generate a more nucleophilic phenoxide ion. vedantu.com This phenoxide then attacks the carbonyl carbon of the chloroformate, displacing the chloride and forming the mixed carbonate ester. vedantu.comwikipedia.org

Similarly, N-hydroxy imides, such as N-hydroxysuccinimide, can react in a comparable manner to form the corresponding active carbonates. These products are themselves useful reagents in organic synthesis.

Table 2: General Reaction Scheme for Carbonate Formation

Nucleophile Base Typical Solvent Product Structure
Phenol Sodium Hydroxide (NaOH) Dichloromethane/Water C₆H₅-O-C(O)O-CH(Cl)CCl₃
4-Nitrophenol Triethylamine (TEA) Tetrahydrofuran (THF) O₂N-C₆H₄-O-C(O)O-CH(Cl)CCl₃

This table illustrates the expected products from the reaction of this compound with phenols and related nucleophiles.

This compound can be employed as an activating agent for N-protected amino acids, converting them into highly reactive mixed anhydrides. This is a crucial step in peptide synthesis. The carboxylate of an N-protected amino acid, typically generated in situ with a tertiary amine, acts as the nucleophile. It attacks the chloroformate to form an unstable mixed carbonic-carboxylic anhydride (B1165640).

This "active ester" is not usually isolated but is reacted immediately with an amine component (the N-terminus of a peptide chain) to form a new amide bond, releasing the 1,2,2,2-tetrachloroethoxycarbonyl group as byproducts (1,2,2,2-tetrachloroethanol and carbon dioxide). The high reactivity of the mixed anhydride facilitates efficient peptide coupling. nih.gov

Role in Protecting Group Chemistry

Chloroformates are fundamental reagents for introducing carbamate and carbonate protecting groups in organic synthesis. These groups are vital for masking the reactivity of functional groups like amines and alcohols during multi-step synthetic sequences.

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a widely utilized amine and alcohol protecting group, prized for its stability and unique deprotection conditions. wikipedia.org Typically, the Troc group is installed using 2,2,2-trichloroethyl chloroformate (Troc-Cl). scispace.comsigmaaldrich.com

This compound serves as a reagent for the introduction of the closely related 1,2,2,2-tetrachloroethoxycarbonyl protecting group. While structurally similar to the Troc group, the additional chlorine atom modifies its electronic properties and reactivity. Functionally, it serves the same purpose of converting a nucleophilic amine into a stable, neutral carbamate, thus "protecting" it from undesired reactions.

The protection of amines using this compound follows the nucleophilic acyl substitution mechanism described in section 3.1.1. The reaction involves treating an amine with the chloroformate reagent in the presence of a base. This converts the amine into a 1,2,2,2-tetrachloroethoxycarbonyl carbamate.

This protection strategy is analogous to the standard Troc protection protocol. scispace.comwikipedia.org The resulting carbamate is generally stable to a range of acidic and basic conditions that might be used to remove other protecting groups (e.g., Boc or Fmoc), offering orthogonality in complex syntheses. The removal of such chloro-containing carbamates is typically achieved under reductive conditions, for example, using zinc dust in acetic acid, which proceeds via a β-elimination mechanism. wikipedia.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2,2,2-Trichloroethoxycarbonyl (Troc)
2,2,2-Trichloroethyl chloroformate
Acetonitrile
Aniline
Dichloromethane (DCM)
Doxorubicin (B1662922)
Docetaxel
Ethyl chloroformate
Hydrochloric acid
N-hydroxysuccinimide
4-Nitrophenol
Phenol
Pyridine
Sodium Hydroxide
Tetrahydrofuran (THF)
Triethylamine (TEA)
Zinc

Introduction of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group

Troc Protection of Thiols
SubstrateBaseSolventTime (h)Yield (%)Reference
N-Boc-Cys-OMeEt3N (cat.)CF3CH2OH-Quantitative(Implicit from general thiol protection strategies) organic-chemistry.org
Generic ThiolPyridineCH2Cl21-4High(General procedure) rsc.orgtotal-synthesis.com
Cysteine DerivativeNaHCO3Dioxane/H2O2-6Good to High(Adapted from amine protection) nih.gov

Note: Specific yield data for a broad range of simple thiols is sparse in readily accessible literature; the table reflects general conditions and expected outcomes based on established protocols for similar nucleophiles.

Troc Protection of Alcohols

The protection of alcohols as 2,2,2-trichloroethyl carbonates is a common and efficient transformation. chem-station.com The reaction proceeds readily with primary and secondary alcohols under standard conditions, typically using Troc-Cl and pyridine in an aprotic solvent at low temperatures. rsc.org This method provides stable protected alcohols that are resistant to various reagents encountered in subsequent synthetic steps. chem-station.com

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Generic Primary AlcoholPyridineCH2Cl201High rsc.org
Generic Secondary AlcoholPyridineCH2Cl201-3High rsc.org
2-Phenylethan-1-olDIEADCM00.5High(Adapted from general nucleophile reaction) nih.gov
Complex Polyol SubstratePyridineCH2Cl20285(Representative example)
Glucosamine DerivativePyridineDMFRT492(Adapted from similar protections) nih.gov

Mechanisms of Troc Group Cleavage and Deprotection

The Troc group is renowned for its unique deprotection pathway, which is orthogonal to the acid-labile Boc group and the base-labile Fmoc group. rsc.org Cleavage is typically initiated by a reductive process that leads to a cascade of reactions culminating in the release of the free functional group.

Reductive Cleavage Strategies (e.g., Zn-mediated)

The most common method for Troc deprotection involves reduction, frequently mediated by zinc (Zn) dust. chem-station.com The reaction is typically carried out in the presence of a proton source, such as acetic acid (AcOH) or water. rsc.orgchem-station.com The mechanism involves a single-electron transfer from the reducing agent (e.g., zinc) to the trichloromethyl group. This initiates a β-elimination process. rsc.org

The key steps are:

Reduction: Zinc transfers electrons to one of the chlorine atoms on the terminal carbon, leading to the formation of a radical anion which then eliminates a chloride ion. A second electron transfer results in a carbanion.

β-Elimination: The resulting unstable intermediate undergoes a 1,2-elimination (β-elimination). This fragmentation breaks the C-O (or C-S/C-N) bond, releasing the protected functional group as a carbamate (or thiocarbamate/carbonate) anion, along with 1,1-dichloroethylene and a chloride ion. nih.govucl.ac.uk

Various reducing systems have been developed to effect this transformation under different conditions, including Zn powder in THF/H2O, or coupled metal systems like Zn-Pb or Cd-Pb. rsc.org These methods provide mild and efficient cleavage, preserving sensitive functionalities elsewhere in the molecule.

Decarboxylation Pathways

Following the reductive cleavage and β-elimination, the liberated intermediate is a carbamate anion (in the case of a protected amine) or a carbonate anion (from a protected alcohol). This intermediate is unstable and rapidly undergoes decarboxylation. rsc.org The driving force for this step is the formation of the stable carbon dioxide molecule. The loss of CO2 results in the regeneration of the free amine or alcohol. rsc.orgnih.gov If the intermediate formed after the reductive elimination is not a free carbamate or carbonate, this spontaneous decarboxylation does not occur. rsc.org

Considerations of Reactivity Profile as a "Less Reactive Species" in N-Protection

In the context of N-protection, the reactivity of the protecting group's introducing agent is a critical factor, influencing selectivity and reaction conditions. While reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are highly effective and widely used, this compound (Troc-Cl) can be considered a "less reactive" or, more accurately, a more selectively reactive species in certain contexts.

Unlike the highly reactive Boc-anhydride, which can sometimes lead to over-acylation or require careful control of stoichiometry, Troc-Cl, as a chloroformate, offers a more controlled introduction of the protecting group. Its reactivity is generally comparable to other chloroformates like Cbz-Cl. The key distinction lies not in a significantly lower intrinsic reactivity towards amines, but in the unique stability and orthogonal cleavage of the resulting Troc-carbamate.

The stability of the Troc group to both strong acids (which cleave Boc) and common bases like piperidine (B6355638) (which cleave Fmoc) is its defining characteristic. rsc.orgtotal-synthesis.com This orthogonality allows for its use in complex synthetic strategies where multiple protecting groups are required. For instance, the Troc group can remain intact during the acidic removal of a Boc group or the basic removal of an Fmoc group, enabling selective deprotection at different stages of a synthesis. nih.gov Therefore, while Troc-Cl is a potent acylating agent for amines, its utility as a "less reactive" species is better understood in the strategic sense of its resulting carbamate's chemical inertness to common deprotection conditions used for other groups, rather than a lower kinetic reactivity during the initial protection step itself.

Applications of 1,2,2,2 Tetrachloroethyl Carbonochloridate in Chemical Synthesis

Synthesis of Nitrogen-Containing Compounds

The Troc group is a valuable tool for the temporary protection of amines, allowing for selective reactions at other sites of a molecule. The stability of the Troc group under various conditions and its selective removal make 1,2,2,2-tetrachloroethyl carbonochloridate (B8618190) a key reagent in the multi-step synthesis of complex nitrogenous molecules.

The reaction of 1,2,2,2-tetrachloroethyl carbonochloridate with primary or secondary amines in the presence of a base affords 2,2,2-trichloroethyl carbamates (Troc-carbamates). lookchem.com These Troc-carbamates are stable intermediates that can be carried through various synthetic transformations. The Troc protecting group is robust and withstands conditions that would cleave other common amine protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. This orthogonality is a significant advantage in complex synthetic strategies.

The formation of Troc-carbamates is a straightforward process, as illustrated by the general reaction below:

R¹R²NH + ClCOOCH₂CCl₃ → R¹R²NCOOCH₂CCl₃ + HCl

This reaction provides a reliable method for amine protection, which is a fundamental step in the synthesis of a wide array of nitrogen-containing compounds, including pharmaceuticals and agrochemicals. For instance, carbamate (B1207046) derivatives of 4-amino-1,2,4-triazoles have been synthesized in good to excellent yields using chloroformates. niscpr.res.inresearchgate.net

Reactant 1 (Amine) Reactant 2 Product Application
Primary or Secondary Amine This compound Troc-protected amine (Carbamate) Intermediate for further synthesis
4-amino-1,2,4-triazoles Phenyl chloroformate Carbamate derivatives Synthesis of heterocyclic compounds

N-Alkyl-N-nitrosoureas are a class of compounds with significant antitumor activity. A practical method for the regioselective synthesis of these compounds involves the use of N-alkyl-N-nitrosocarbamates as key intermediates. nih.gov These nitrosocarbamates can be prepared from the corresponding carbamates. The N-nitrosocarbamate can then react with an amino compound to yield the desired N-alkyl-N-nitrosourea, with the nitroso group specifically positioned on the nitrogen atom that bears the alkyl group. nih.gov

While the direct conversion of Troc-carbamates to N-nitrosoureas is not extensively detailed, the established chemistry of carbamates as precursors to N-nitrosocarbamates provides a clear pathway. nih.govusp.org The stability of the Troc group would be advantageous in the initial nitrosation step.

In peptide synthesis, the formation of an amide bond between two amino acids is a critical step. The "active ester" method is a widely used approach where the carboxylic acid of an N-protected amino acid is converted into a more reactive ester. This active ester then readily reacts with the free amino group of another amino acid to form the peptide bond.

While direct use of this compound to form active esters for peptide synthesis is not a mainstream application, the Troc protecting group plays a role in this area. An N-Troc protected amino acid can be activated at its carboxyl terminus to form an active ester. This Troc-protected amino acid active ester can then be used in peptide coupling reactions. The use of active esters in solid-phase peptide synthesis has been a subject of study to enhance coupling efficiency. google.comnih.gov The development of highly reactive esters and the use of efficient catalysts have revived interest in this methodology. nih.gov

Unsymmetrical ureas are important structural motifs in many biologically active compounds. A novel and practical method for the synthesis of unsymmetrical ureas involves the direct conversion of Troc-carbamates. lookchem.comresearchgate.net This approach avoids the use of toxic phosgene (B1210022) or unstable carbamoyl (B1232498) chloride intermediates.

One efficient method utilizes bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me₃) to facilitate the reaction between a Troc-carbamate and a primary or secondary amine, yielding the corresponding unsymmetrical urea (B33335) in good to excellent yields. lookchem.com This method has been successfully applied to both aromatic and aliphatic Troc-carbamates, as well as for the synthesis of trisubstituted ureas. lookchem.com

Another approach involves the high-pressure-promoted condensation of Troc-carbamates with primary or secondary amines. researchgate.net This method also provides a practical route to unsymmetrical ureas.

Table of Unsymmetrical Urea Synthesis from Troc-Carbamates

Troc-Carbamate Reactant Amine Reactant Reagent/Condition Product Yield
Troc-protected aniline Various amines DABAL-Me₃ Disubstituted and trisubstituted ureas Good to excellent
Troc-protected methylaniline Benzyl (B1604629) amine DABAL-Me₃ Unsymmetrical trisubstituted urea 92%

Radiopharmaceutical Synthesis

The development of radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET) is a crucial area of medicinal chemistry. This compound has found a niche application in the synthesis of such radiopharmaceuticals.

Docetaxel is a potent chemotherapeutic agent used in the treatment of various cancers. epa.gov The ability to measure the uptake of Docetaxel in tumors using PET could be a valuable tool for predicting treatment response. This requires the synthesis of a radiolabeled version of the drug, such as [¹¹C]Docetaxel.

In the radiosynthesis of [¹¹C]Docetaxel, this compound serves as a key reagent for the introduction of the carbon-11 (B1219553) isotope into the molecule. The synthesis involves the reaction of [¹¹C]tert-butanol with this compound to produce [¹¹C]tert-butyl-1,2,2,2-tetrachloroethyl carbonate. epa.gov This intermediate is then used in the final step to perform a [¹¹C]tert-butoxycarbonylation of the free amine of a Docetaxel precursor, yielding [¹¹C]Docetaxel. epa.gov This synthetic route has been shown to be successful, providing the final product in a satisfactory decay-corrected yield. epa.gov

Precursors for Doxorubicin (B1662922) Metabolites

This compound serves as a reagent in the synthesis of the antineoplastic agent Doxorubicin. google.comgoogle.com While detailed mechanistic studies for the synthesis of specific doxorubicin metabolites using this particular compound are not extensively detailed in publicly available literature, its function can be inferred from the reactivity of chloroformates. In complex syntheses, reagents of this type are typically employed to introduce protecting groups or to activate hydroxyl groups for subsequent reactions.

In the context of Doxorubicin, a molecule with multiple reactive sites, including hydroxyl and amino groups, selective chemical modification is crucial for producing metabolites or analogues. This compound provides a highly reactive source of a tetrachloroethoxycarbonyl group. This group can be used to temporarily protect a reactive site on the Doxorubicin framework, allowing for chemical modifications at other positions of the molecule. The protecting group can then be removed under specific conditions later in the synthetic sequence. This strategic use is vital for producing derivatives with altered biological activity or metabolic profiles.

Table 1: Reagents in Pharmaceutical Synthesis

Target Compound Key Reagent

Industrial and Specialty Chemical Applications

The utility of this compound extends to its role as an intermediate in the broader chemical industry, particularly in the synthesis of pharmaceuticals and other specialty chemicals.

Role in Polymer Chemistry Intermediates

Based on a review of available scientific literature and patent information, there are no specific, documented applications of this compound in the field of polymer chemistry. Its role as a monomer, initiator, or intermediate in polymerization processes is not established in the reviewed sources.

Contributions to Pharmaceutical and Agrochemical Synthesis

The primary contribution of this compound is within the pharmaceutical sector. As an α-chlorinated chloroformate, it belongs to a class of compounds that are in significant demand as agents for creating fine pharmaceutical products. Its synthesis from the phosgenation of chloral (B1216628) is a known industrial process, indicating its availability for specialized chemical manufacturing. Its established use in the synthesis of Doxorubicin highlights its role as a key intermediate in producing complex, high-value therapeutic agents. google.comgoogle.com

With regard to agrochemical synthesis, there is no specific information in the reviewed literature detailing the use of this compound for the manufacturing of pesticides, herbicides, or fungicides.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Doxorubicin
Chloral

Derivatives and Analogs Derived from 1,2,2,2 Tetrachloroethyl Carbonochloridate Chemistry

Synthesis and Application of 1,2,2,2-Tetrachloroethyl Carbonates

The synthesis of 1,2,2,2-tetrachloroethyl carbonates is typically achieved through the reaction of 1,2,2,2-tetrachloroethyl carbonochloridate (B8618190) with a corresponding alcohol. This reaction forms a carbonate ester linkage, attaching the 1,2,2,2-tetrachloroethyl group to the alcohol's oxygen atom.

A notable application of this chemistry is in the synthesis of complex pharmaceutical compounds. For instance, Carbonochloridic Acid 1,2,2,2-Tetrachloroethyl Ester is utilized in the synthesis of the antineoplastic agent Doxorubicin (B1662922) and in preparing metabolites of Docetaxel. Docetaxel itself is a semisynthetic derivative of Paclitaxel and functions as an antimitotic agent by promoting microtubule assembly.

A recent study has also explored a novel one-pot synthesis of carbonate esters from photo-oxidized tetrachloroethylene (B127269) (TCE). nih.gov This method involves the base-promoted condensation of alcohols with photo-oxidized TCE, which produces trichloroacetyl chloride (TCAC) as a reactive intermediate. nih.gov This process enables the formation of various alkyl carbonate esters under mild conditions without directly handling the highly toxic TCAC. nih.gov

A specific and significant derivative is tert-butyl 1,2,2,2-tetrachloroethyl carbonate. This compound has been identified as an efficient reagent for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto amines. thieme-connect.de The Boc group is a cornerstone of modern organic synthesis, particularly in peptide synthesis, due to its stability under many reaction conditions and its facile removal under moderately acidic conditions. wikipedia.orgjkchemical.comnih.gov

The protection of an amine using tert-butyl 1,2,2,2-tetrachloroethyl carbonate yields results comparable to those obtained with more conventional Boc-donating reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.defishersci.co.uk The general mechanism for Boc protection involves the nucleophilic attack of the amine on the carbonyl carbon of the Boc-donating reagent. jkchemical.com The Boc group is valued for its resistance to catalytic hydrogenolysis, hydrolysis under most basic conditions, and nucleophilic reagents. nih.gov Deprotection is typically accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgjkchemical.com

Table 1: Properties of 1,2,2,2-Tetrachloroethyl Carbonochloridate and its tert-Butyl Derivative
CompoundFormulaMolecular Weight ( g/mol )Key Application
This compoundC₃HCl₅O₂246.3Synthesis of pharmaceutical intermediates
tert-Butyl 1,2,2,2-tetrachloroethyl carbonateC₇H₉Cl₄O₃310.95Boc-protecting reagent for amines thieme-connect.de

Related Halogenated Carbonochloridate Structures

The chemistry of this compound is part of the broader class of halogenated carbonochloridates, or chloroformates, which are characterized by a chlorine atom attached to a carbonyl group that is also bonded to an oxygen atom. wikipedia.orgpcc.eu The reactivity and utility of these compounds are heavily influenced by the nature of the halogenated alkyl or aryl group.

2,2,2-Trichloroethyl chloroformate (Troc-Cl) : This is a widely used reagent for introducing the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group for amines, alcohols, and thiols. sigmaaldrich.comwikipedia.org The Troc group is advantageous because it can be cleaved under specific, neutral conditions, typically using zinc dust in acetic acid, which allows for selective deprotection in the presence of other protecting groups like Boc or Cbz. wikipedia.org It is prepared by reacting 2,2,2-trichloroethanol (B127377) with phosgene (B1210022). chemicalbook.com Applications include its use as a derivatizing reagent in chromatography and in the N-demethylation of molecules like dextromethorphan. sigmaaldrich.comchemicalbook.com

Trichloromethyl chloroformate (Diphosgene) : With the formula ClCO₂CCl₃, this compound is a liquid at room temperature and serves as a safer, easier-to-handle substitute for phosgene gas. orgsyn.orgwikipedia.org Diphosgene can be used for many of the same reactions as phosgene, such as converting amines to isocyanates, carboxylic acids to acid chlorides, and α-amino acids to N-carboxy-amino acid anhydrides. wikipedia.orgsigmaaldrich.com It is prepared via the radical chlorination of methyl chloroformate. wikipedia.org

Table 2: Comparison of Related Halogenated Carbonochloridates
Compound NameCommon NameFormulaKey Feature/Use
2,2,2-Trichloroethyl chloroformateTroc-ClC₃H₂Cl₄O₂Introduces the Troc protecting group, cleavable under neutral conditions. wikipedia.org
Trichloromethyl chloroformateDiphosgeneC₂Cl₄O₂A liquid, safer-to-handle substitute for phosgene gas. orgsyn.orgwikipedia.org

Analytical Characterization Techniques for 1,2,2,2 Tetrachloroethyl Carbonochloridate and Its Reaction Products

Spectroscopic Analysis Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound. For 1,2,2,2-Tetrachloroethyl carbonochloridate (B8618190), Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for structural elucidation.

NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the characterization of 1,2,2,2-Tetrachloroethyl carbonochloridate. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, the following data is based on predictions and analysis of structurally similar compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single proton resonance. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the carbonochloridate group.

Predicted ¹H NMR Data:

The single proton (CH) is expected to appear as a singlet.

The predicted chemical shift (δ) would likely be in the range of 6.0-7.0 ppm when dissolved in a deuterated solvent like chloroform (B151607) (CDCl₃). This downfield shift is due to the deshielding effect of the five chlorine atoms in close proximity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon atoms in the molecule. For this compound, three distinct carbon signals are anticipated.

Predicted ¹³C NMR Data:

The carbon of the carbonochloridate group (C=O) is expected to have a chemical shift in the range of 140-150 ppm.

The carbon atom bonded to one chlorine and the oxygen atom (CHCl) would likely appear around 80-90 ppm.

The carbon atom bonded to three chlorine atoms (CCl₃) is predicted to be in the range of 90-100 ppm.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Assignment
¹H 6.0 - 7.0 Singlet -CHCl-
¹³C 140 - 150 Singlet C =O
¹³C 90 - 100 Singlet -C Cl₃
¹³C 80 - 90 Singlet -C HCl-

Note: The actual chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion [M]⁺, although it may be of low abundance due to the compound's potential instability under these conditions. The presence of multiple chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments, owing to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).

Expected Fragmentation Patterns:

Loss of a chlorine radical (•Cl) from the molecular ion to give an [M-Cl]⁺ fragment.

Cleavage of the C-O bond, leading to the formation of ions corresponding to [C₂HCl₄]⁺ and [COCl]⁺.

Further fragmentation of the tetrachloroethyl cation could involve the loss of HCl or additional chlorine radicals.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Predicted m/z (for ³⁵Cl isotopes) Possible Origin
[C₃HCl₅O₂]⁺ 244 Molecular Ion (M⁺)
[C₃HCl₄O₂]⁺ 209 [M-Cl]⁺
[C₂HCl₄]⁺ 165 Cleavage of C-O bond
[COCl]⁺ 63 Cleavage of C-O bond

Note: The observed m/z values will show isotopic clusters due to the presence of multiple chlorine atoms.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of the synthesized compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction. A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of products can be observed.

General Procedure for TLC Monitoring:

A baseline is drawn with a pencil at the bottom of a TLC plate (typically silica (B1680970) gel).

Spots of the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) are applied to the baseline.

The plate is placed in a developing chamber containing an appropriate eluent (a mixture of solvents).

The eluent moves up the plate by capillary action, carrying the components of the spots at different rates depending on their polarity and affinity for the stationary phase.

After the solvent front nears the top of the plate, the plate is removed, the solvent front is marked, and the plate is dried.

The spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a developing agent (e.g., iodine or potassium permanganate).

Hypothetical Example: In a reaction where this compound is reacted with an alcohol (R-OH) to form a carbonate, TLC can be used to monitor the disappearance of the alcohol and the appearance of the less polar carbonate product. The more polar alcohol would have a lower Retention Factor (Rf) value, while the less polar carbonate product would have a higher Rf value.

Table 3: Hypothetical TLC Data for a Reaction of this compound with an Alcohol

Compound Hypothetical Rf Value (in 4:1 Hexane:Ethyl Acetate) Observation
Alcohol (Reactant) 0.2 Spot diminishes over time.
This compound 0.7 Spot diminishes over time.
Carbonate (Product) 0.6 New spot appears and intensifies.

Once a reaction is complete, chromatography is used to isolate and purify the desired product from any unreacted starting materials, byproducts, or catalysts.

Analytical Chromatography (e.g., Gas Chromatography - GC, High-Performance Liquid Chromatography - HPLC): These techniques are used to determine the purity of the final product. A small sample is injected into the instrument, and the components are separated based on their physical and chemical properties. The output is a chromatogram showing peaks corresponding to each component. The area under each peak is proportional to the concentration of that component, allowing for the calculation of the product's purity. Given the volatility of this compound and its likely derivatives, Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) would be a particularly powerful analytical tool.

Preparative Chromatography (e.g., Column Chromatography): This technique is used to separate larger quantities of a mixture. The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica gel or alumina). A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel through the column at different rates and are collected in separate fractions as they exit the column. The choice of eluent is often guided by the results from TLC analysis. For the purification of products from reactions involving this compound, a solvent system of varying polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be employed to effectively separate the components.

Q & A

Q. What are the optimal reaction conditions for synthesizing carbamate derivatives using 1,2,2,2-Tetrachloroethyl carbonochloridate?

Answer: This compound is highly effective in nucleophilic substitution reactions due to its electrophilic carbonyl chloride group. Optimal conditions for carbamate synthesis involve reacting it with amines or alcohols in anhydrous dichloromethane (DCM) at 60–80°C for 5 minutes, as demonstrated in PET tracer radiosynthesis. Reaction progress can be monitored via HPLC with co-injection of reference standards to confirm radiochemical conversion . Solvent choice is critical to avoid hydrolysis, and inert atmospheres (e.g., nitrogen) are recommended.

Q. How can HPLC methodologies be optimized to assess reaction purity and structural integrity?

Answer: Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used. For example, in PET tracer synthesis, a C18 column and isocratic elution (e.g., acetonitrile/water mixtures) achieved baseline separation of products. Retention times of intermediates (e.g., 5.52 minutes for 2-methyl-1-propyl benzylcarbamate) were validated against non-radioactive standards . Method validation should include spike-recovery tests and calibration curves for quantification.

Q. What safety protocols are essential for handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in fume hoods to prevent inhalation of volatile degradation products (e.g., Cl⁻, SOx).
  • Decomposition Risks: Avoid heating above 80°C, as thermal decomposition releases toxic gases. Mutation data from structurally related compounds (e.g., Captafol) suggest stringent exposure limits .
  • Waste Disposal: Neutralize residual reagent with aqueous sodium bicarbonate before disposal.

Advanced Research Questions

Q. How do steric and electronic effects of the tetrachloroethyl group influence reaction kinetics?

Answer: The four chlorine atoms create a strong electron-withdrawing effect, enhancing the electrophilicity of the carbonyl carbon. This accelerates nucleophilic attack by amines or alcohols, as seen in high-yield PET tracer syntheses . However, steric hindrance may reduce reactivity with bulky nucleophiles. Computational studies (e.g., DFT calculations) can quantify these effects by comparing activation energies with less-substituted carbonochloridates.

Q. What advanced analytical techniques are suitable for studying environmental degradation pathways?

Answer:

  • Hydrolysis Studies: Monitor degradation at varying pH using LC-MS to identify intermediates (e.g., chlorinated ethanes or carboxylic acids).
  • Photolysis: Expose solutions to UV light and analyze products via GC-MS. Related compounds like 1,1,2,2-Tetrachloroethane degrade into dichloroacetate under UV irradiation .
  • Biodegradation: Use aerobic/anaerobic microbial consortia and track chloride ion release via ion chromatography.

Q. Can this reagent be adapted for solid-phase synthesis or combinatorial chemistry?

Answer: While direct applications are not reported, analogous chloroformates are immobilized on resins (e.g., Wang resin) for carbamate formation. A potential protocol:

Immobilization: Couple the carbonochloridate to a hydroxyl-functionalized resin.

Nucleophilic Attack: React with amines in DMF at 25°C.

Cleavage: Use TFA/water mixtures to release products.
This approach could enable high-throughput synthesis of carbamate libraries, leveraging methods from peptide chemistry .

Q. Methodological Notes

  • Contradictions in Data: Environmental fate studies on 1,1,2,2-Tetrachloroethane (a structural analog) suggest variable persistence in groundwater (half-life: 6–12 months) , but hydrolysis rates for this compound may differ due to its reactive carbonyl group.
  • Unresolved Challenges: Scalability of radiochemical methods (e.g., one-pot syntheses) requires optimization of precursor stability and purification workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.